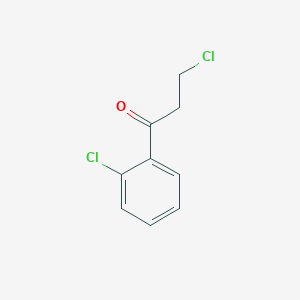
Gly-lys hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Gly-lys hydrochloride, also known as glycyl-lysine hydrochloride, is a dipeptide composed of glycine and lysine, with the addition of a hydrochloride group. This compound is often used in biochemical research and has various applications in the fields of chemistry, biology, and medicine. Its molecular formula is C8H17N3O3·HCl, and it has a molecular weight of 239.70 g/mol .
准备方法
Synthetic Routes and Reaction Conditions: Gly-lys hydrochloride can be synthesized through peptide coupling reactions. One common method involves the use of carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) in the presence of N-hydroxysuccinimide (NHS). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under mild conditions. The glycine and lysine are protected with suitable protecting groups to prevent side reactions, which are later removed to yield the final product.
Industrial Production Methods: On an industrial scale, this compound is produced using solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of peptides. The process involves anchoring the first amino acid (glycine) to a solid resin, followed by sequential addition of the protected lysine. After the peptide chain is assembled, the product is cleaved from the resin and purified.
化学反应分析
Types of Reactions: Gly-lys hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if applicable.
Substitution: Amino groups in lysine can participate in substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or performic acid.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.
Substitution: Acyl chlorides or alkyl halides in the presence of a base.
Major Products: The major products depend on the specific reaction. For example, acylation of the lysine amino group can yield N-acyl-gly-lys derivatives.
科学研究应用
Gly-lys hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a model compound in studying peptide reactions.
Biology: Serves as a substrate in enzymatic studies, particularly in the investigation of proteases and peptidases.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic peptides.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
作用机制
The mechanism of action of gly-lys hydrochloride depends on its specific application. In enzymatic studies, it acts as a substrate for proteases, which cleave the peptide bond between glycine and lysine. In drug delivery, it can facilitate the transport of therapeutic agents across cell membranes due to its peptide nature. The molecular targets and pathways involved vary widely based on the context of its use.
相似化合物的比较
Gly-lys hydrochloride can be compared with other dipeptides such as:
Gly-gly hydrochloride: Composed of two glycine residues, lacking the basic amino group present in lysine.
Gly-his hydrochloride: Contains histidine, which introduces an imidazole side chain, differing in reactivity and function.
Lys-lys hydrochloride: Composed of two lysine residues, providing more basic amino groups and different chemical properties.
Uniqueness: this compound is unique due to the presence of both a simple amino acid (glycine) and a basic amino acid (lysine), which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of reactions and applications that other dipeptides may not.
属性
分子式 |
C8H18ClN3O3 |
|---|---|
分子量 |
239.70 g/mol |
IUPAC 名称 |
6-amino-2-[(2-aminoacetyl)amino]hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17N3O3.ClH/c9-4-2-1-3-6(8(13)14)11-7(12)5-10;/h6H,1-5,9-10H2,(H,11,12)(H,13,14);1H |
InChI 键 |
KCHSMZJVQBTUHR-UHFFFAOYSA-N |
规范 SMILES |
C(CCN)CC(C(=O)O)NC(=O)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Heptanoic acid, 7-[(aminoiminomethyl)amino]-](/img/structure/B12099889.png)



![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol;chloride](/img/structure/B12099907.png)





![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B12099962.png)
![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(2-hydroxyethyl)pyrimidine-2,4-dione](/img/structure/B12099970.png)
